Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is monitored closely to maintain the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: These reactions often require catalysts like acids or bases and are performed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate.
Ethyl 2-(5-amino-4-chloropyrimidin-6-yl)hydrazinecarboxylate: A structural isomer with similar properties.
Ethyl 2-(5-amino-6-bromopyrimidin-4-yl)hydrazinecarboxylate: A bromine-substituted analogue with potentially different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and amino group at the 5-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
CAS-Nummer |
6969-82-0 |
---|---|
Molekularformel |
C7H10ClN5O2 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
ethyl N-[(5-amino-6-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C7H10ClN5O2/c1-2-15-7(14)13-12-6-4(9)5(8)10-3-11-6/h3H,2,9H2,1H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
RBGNFVJMPDTYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC1=C(C(=NC=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.